molecular formula C14H12O3S B11959568 2-(Benzylsulfinyl)benzoic acid CAS No. 28175-35-1

2-(Benzylsulfinyl)benzoic acid

Cat. No.: B11959568
CAS No.: 28175-35-1
M. Wt: 260.31 g/mol
InChI Key: IHSDWNKZUMUWEX-UHFFFAOYSA-N
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Description

2-(Benzylsulfinyl)benzoic acid (CAS 28175-35-1) is a promising chemical scaffold in medicinal chemistry research, particularly for the development of selective inhibitors against human carbonic anhydrase (hCA) isoforms . Derivatives based on this core structure have been synthesized and evaluated as atypical inhibitors, leading to the discovery of compounds with selective activity against the tumor-associated hCA IX isoform in the micromolar to nanomolar range . This establishes it as a versatile scaffold for building robust structure-activity relationships. The presence of the sulfinyl group adds stereochemical complexity, and studies involving HPLC separation of chiral enantiomers have been conducted to understand their distinct biological interactions . Recent crystallographic studies on related sulfoxides investigate the weak intermolecular interactions and stable conformations that are critical for future docking calculations with enzyme active sites . This product is provided as part of a collection of rare and unique chemicals for early discovery research. Please note that no analytical data is collected for this product. The buyer assumes responsibility to confirm product identity and/or purity. This product is sold 'AS IS' and is intended for Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

28175-35-1

Molecular Formula

C14H12O3S

Molecular Weight

260.31 g/mol

IUPAC Name

2-benzylsulfinylbenzoic acid

InChI

InChI=1S/C14H12O3S/c15-14(16)12-8-4-5-9-13(12)18(17)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16)

InChI Key

IHSDWNKZUMUWEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)C2=CC=CC=C2C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfinyl)benzoic acid typically involves the reaction of benzyl mercaptan with 2-bromobenzoic acid under basic conditions to form the corresponding benzylsulfide. This intermediate is then oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfinyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

    Oxidation: 2-(Benzylsulfonyl)benzoic acid.

    Reduction: 2-(Benzylthio)benzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Benzylsulfinyl)benzoic acid involves its interaction with the active site of carbonic anhydrase enzymes. The sulfinyl group is believed to form hydrogen bonds and other interactions with amino acid residues in the enzyme’s active site, leading to inhibition of its catalytic activity. This inhibition can disrupt various physiological processes, depending on the specific isoform targeted .

Comparison with Similar Compounds

Structure-Activity Relationships (SAR)

Sulfinyl vs. Sulfonyl/Thio Groups: The sulfinyl group in 2-(benzylsulfinyl)benzoic acid provides a chiral center critical for enantioselective binding to hCA IX. Molecular modeling shows the sulfinyl oxygen forms hydrogen bonds with active-site residues like Gln92 and Asn67 .

Substituent Bulk and Selectivity :

  • The benzyl group in this compound enhances selectivity for hCA IX over off-target isoforms (e.g., hCA I/II) by fitting into the hydrophobic cleft of hCA IX’s active site .
  • Smaller substituents (e.g., methyl in 2-(methylsulfinyl)benzoic acid) likely reduce selectivity due to insufficient steric bulk .

Electron-Withdrawing Groups :

  • Compounds like 2-(4-chlorobenzoyl)benzoic acid and benzavir-2 incorporate electron-withdrawing groups (Cl, F), which increase benzoic acid’s acidity (lower pKa) and enhance zinc-binding in metalloenzymes. However, their applications diverge: benzavir-2 targets viral polymerases, while 2-(4-chlorobenzoyl)benzoic acid is used in materials science .

Q & A

Q. What experimental strategies are used to resolve structural ambiguities in sulfinyl-substituted benzoic acid derivatives?

  • Methodological Answer : Employ X-ray crystallography to determine absolute stereochemistry, as shown for the this compound complex with carbonic anhydrase II (PDB:4QY3) . For dynamic studies, use variable-temperature NMR to assess conformational flexibility of the sulfinyl group.

Advanced Research Questions

Q. How can computational modeling enhance the understanding of this compound’s interaction with biological targets?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the crystallographic structure of carbonic anhydrase II (CA II) to predict binding affinities and key residues involved in sulfinyl group interactions . Validate predictions with MD simulations (e.g., GROMACS) to assess stability of the ligand-enzyme complex under physiological conditions.

Q. What experimental approaches address contradictions in enzyme inhibition data for sulfinyl-containing inhibitors?

  • Methodological Answer : Conduct kinetic assays (e.g., stopped-flow spectrophotometry) to differentiate between competitive and non-competitive inhibition mechanisms. Compare inhibition constants (Kᵢ) across isoforms (e.g., CA I vs. CA II) to identify isoform-specific effects. Cross-validate with isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. How can structure-activity relationships (SARs) be optimized for this compound derivatives targeting carbonic anhydrase?

  • Methodological Answer : Synthesize analogs with varied substituents on the benzyl or sulfinyl groups and evaluate their inhibitory potency via dose-response curves. Use CoMFA/CoMSIA 3D-QSAR models to correlate steric/electronic properties with activity. Prioritize derivatives with enhanced solubility (e.g., carboxylate salts) for in vivo testing .

Q. What strategies mitigate challenges in synthesizing enantiopure this compound?

  • Methodological Answer : Utilize asymmetric oxidation of thioethers with chiral catalysts (e.g., Sharpless conditions) to control sulfinyl stereochemistry. Monitor reaction progress via chiral HPLC and optimize solvent systems (e.g., ethanol/water) to minimize racemization during crystallization.

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